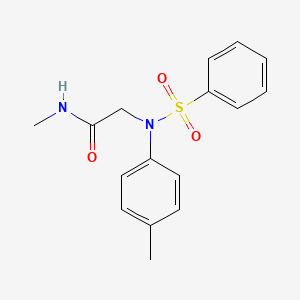
3-cyclohexyl-N-(3-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(3-hydroxyphenyl)propanamide is a molecule that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of amides and is commonly referred to as CPP. CPP has been studied extensively for its potential therapeutic applications, and
Mécanisme D'action
CPP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. CPP has also been shown to interact with the opioid receptors in the body, which are involved in pain management.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). CPP has also been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. In addition, CPP has been shown to have antioxidant properties, which may play a role in its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP is that it is relatively easy to synthesize, making it a cost-effective option for lab experiments. It has also been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of CPP is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of CPP. One potential area of research is the development of CPP-based drugs for the treatment of pain and inflammation-related disorders. Another area of research is the study of CPP's potential use in cancer treatment. Additionally, further research is needed to fully understand CPP's mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 3-hydroxybenzaldehyde with cyclohexylamine in the presence of acetic acid. The resulting product is then converted to CPP through the reaction with propanoyl chloride. This method has been optimized to produce high yields of CPP, making it a reliable and cost-effective method for the synthesis of this compound.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. CPP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h4,7-8,11-12,17H,1-3,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREAZDZEAOZBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)
![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)
![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)


